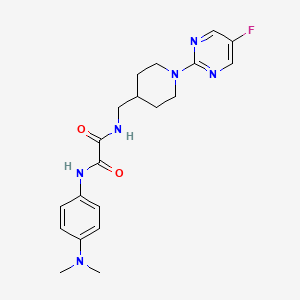

N1-(4-(dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(4-(Dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a dimethylaminophenyl group at the N1 position and a fluoropyrimidine-substituted piperidinylmethyl group at the N2 position. The dimethylamino group likely enhances solubility and pharmacokinetic properties, while the fluoropyrimidine moiety may confer metabolic stability or influence binding interactions.

Properties

IUPAC Name |

N'-[4-(dimethylamino)phenyl]-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN6O2/c1-26(2)17-5-3-16(4-6-17)25-19(29)18(28)22-11-14-7-9-27(10-8-14)20-23-12-15(21)13-24-20/h3-6,12-14H,7-11H2,1-2H3,(H,22,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGINVFFXDXYVAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-(dimethylamino)phenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide, with the CAS number 2034230-60-7, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships.

| Property | Value |

|---|---|

| Molecular Formula | C20H25FN6O2 |

| Molecular Weight | 400.4 g/mol |

| CAS Number | 2034230-60-7 |

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. Notably, it has shown significant cytotoxic effects in breast and pancreatic cancer models.

Case Study: Breast and Pancreatic Cancer

In a study focusing on derivatives of 4-(dimethylamino)phenyl compounds, this compound demonstrated:

- Inhibition of Cell Colony Formation : At concentrations of 1 and 2 μM, the compound completely inhibited colony growth in MDA-MB-231 breast cancer cells and significantly affected Panc-1 pancreatic cancer cells .

- Effect on Spheroid Growth : The compound reduced cell viability in both MDA-MB-231 and Panc-1 spheroids by approximately 45% compared to control groups, indicating its potential as a therapeutic agent in solid tumors .

The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may act through the following pathways:

- Inhibition of Key Enzymes : Preliminary data suggest that oxalamides may interfere with specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound has been linked to the activation of apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Migration : While it showed limited effects on cell migration in wound-healing assays, its impact on colony formation suggests a potential role in inhibiting metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethylamino and fluoropyrimidine moieties can significantly influence its potency:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups like fluorine enhances anticancer activity by increasing the compound's reactivity and interaction with target proteins .

- Piperidine Ring Modifications : Variations in the piperidine structure can alter binding affinity to biological targets, impacting efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Available evidence highlights three oxalamide analogs synthesized and characterized in a 2018 study (see Table 1) .

Key Observations

Substituent Effects on Yield: The target compound’s synthesis yield is unspecified, but analogs with fluorinated substituents (e.g., Compound 18) achieved higher yields (52%) compared to non-fluorinated counterparts (e.g., Compound 16, 23%) . This suggests fluorination may stabilize intermediates or reduce side reactions.

Functional Group Contributions: Dimethylamino Group (Target): Unlike Compounds 16–18, the dimethylamino group in the target compound likely enhances solubility and membrane permeability, a feature absent in analogs with methoxy or hydroxy groups. Fluoropyrimidine (Target) vs. In contrast, Compound 18’s single fluorine atom may primarily influence electronic effects without enhancing target engagement .

Dimerization Issues :

- Compound 16 exhibited 23% dimerization, possibly due to reactive hydroxyl or carbonyl groups. The target compound’s piperidinylmethyl and fluoropyrimidine substituents may mitigate such side reactions, though this remains speculative without direct data .

Research Findings and Implications

- Synthetic Challenges : The target compound’s complex structure (fluoropyrimidine, piperidine) may require multi-step synthesis, similar to Compound 16’s route involving SnCl₂·2H₂O-mediated reduction and oxalamide coupling .

- Biological Relevance : While Compounds 16–18 were evaluated as inhibitors of stearoyl coenzyme A desaturase (SCD) via Cytochrome P450 4F11 activation, the target compound’s fluoropyrimidine group could broaden its applicability to kinase or nucleotide-binding targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.